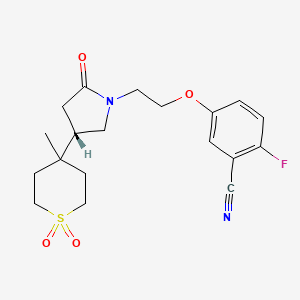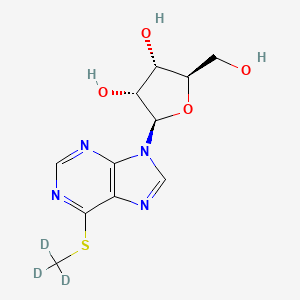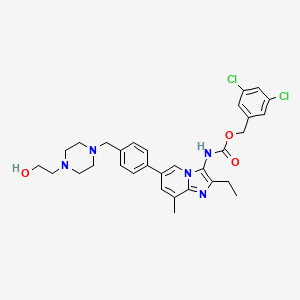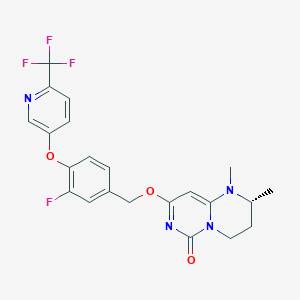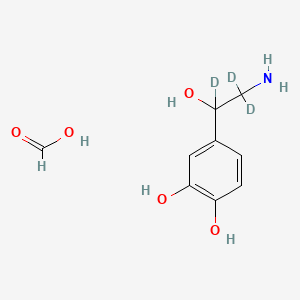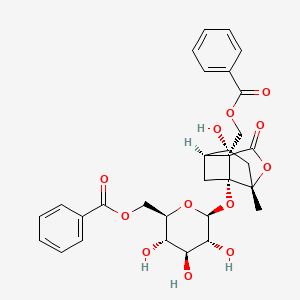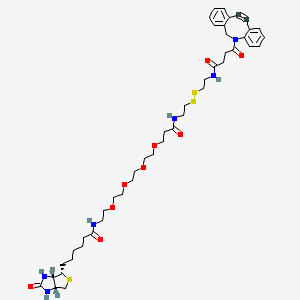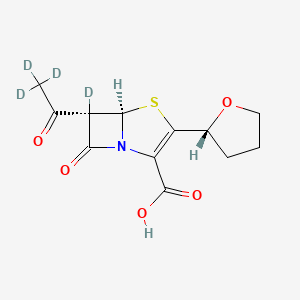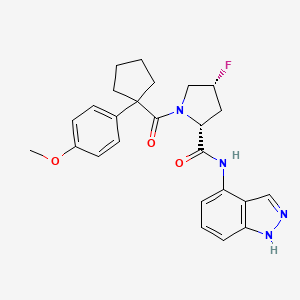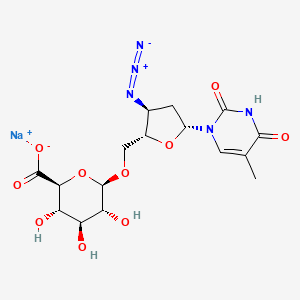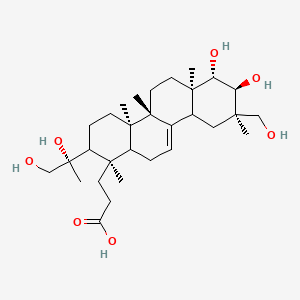
Anti-inflammatory agent 19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-inflammatory agent 19 is a synthetic compound known for its potent anti-inflammatory properties. It is used to reduce inflammation and alleviate symptoms associated with various inflammatory conditions. This compound has gained significant attention in the fields of medicine and pharmacology due to its effectiveness and relatively low side-effect profile compared to other anti-inflammatory drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 19 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. One common synthetic route involves the reaction of a substituted aromatic compound with a nitrating agent to introduce nitro groups, followed by reduction to form the corresponding amine. This amine is then subjected to acylation reactions to produce the final anti-inflammatory agent.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. Key steps include the purification of intermediates and the final product using techniques such as recrystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions: Anti-inflammatory agent 19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Anti-inflammatory agent 19 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and gene expression related to inflammation.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Industry: Utilized in the formulation of anti-inflammatory drugs and topical treatments for skin conditions.
Mechanism of Action
Anti-inflammatory agent 19 is compared with other similar compounds, such as:
Ibuprofen: A widely used non-steroidal anti-inflammatory drug that also inhibits cyclooxygenase enzymes but has a different chemical structure.
Naproxen: Another non-steroidal anti-inflammatory drug with a similar mechanism of action but different pharmacokinetic properties.
Diclofenac: Known for its potent anti-inflammatory effects, it shares a similar mechanism but differs in its side-effect profile.
Uniqueness: this compound is unique due to its specific chemical structure, which allows for targeted inhibition of inflammatory pathways with minimal side effects. Its effectiveness in reducing inflammation and its relatively low toxicity make it a valuable compound in both research and therapeutic applications.
Comparison with Similar Compounds
- Ibuprofen
- Naproxen
- Diclofenac
- Celecoxib
- Aspirin
This comprehensive overview highlights the significance of anti-inflammatory agent 19 in various fields and its potential for further research and development
Properties
Molecular Formula |
C30H50O7 |
|---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
3-[(1R,4aR,4bS,6aR,7S,8S,9R)-2-[(2S)-1,2-dihydroxypropan-2-yl]-7,8-dihydroxy-9-(hydroxymethyl)-1,4a,4b,6a,9-pentamethyl-3,4,5,6,7,8,10,10a,12,12a-decahydro-2H-chrysen-1-yl]propanoic acid |
InChI |
InChI=1S/C30H50O7/c1-25(16-31)15-19-18-7-8-20-27(3,11-10-22(33)34)21(30(6,37)17-32)9-12-29(20,5)28(18,4)14-13-26(19,2)24(36)23(25)35/h7,19-21,23-24,31-32,35-37H,8-17H2,1-6H3,(H,33,34)/t19?,20?,21?,23-,24-,25-,26-,27-,28-,29-,30-/m1/s1 |
InChI Key |
GCMYLFJQBZWBNN-ILSBALRGSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CCC4[C@]3(CCC([C@]4(C)CCC(=O)O)[C@@](C)(CO)O)C)C1C[C@]([C@@H]([C@H]2O)O)(C)CO)C |
Canonical SMILES |
CC12CCC(C(C1CC=C3C2(CCC4(C3CC(C(C4O)O)(C)CO)C)C)(C)CCC(=O)O)C(C)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



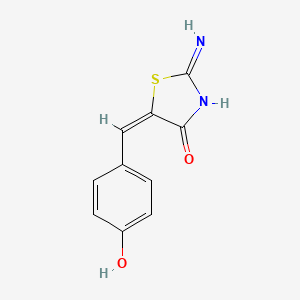
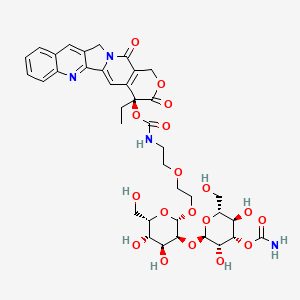
![2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)
